Cas no 101774-27-0 (6-Bromo-1H-indole-3-carboxylic acid)

6-Bromo-1H-indole-3-carboxylic acid is a brominated indole derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features include a carboxylic acid group at the 3-position and a bromine substituent at the 6-position, making it a versatile intermediate for constructing more complex heterocyclic compounds. This compound is particularly valuable in medicinal chemistry for the development of biologically active molecules, including kinase inhibitors and other therapeutic agents. Its high purity and well-defined reactivity profile ensure consistent performance in coupling reactions, functional group transformations, and scaffold diversification. The product is commonly used in academic and industrial settings for target-oriented synthesis.
6-Bromo-1H-indole-3-carboxylic acid structure
101774-27-0 structure
Product Name:6-Bromo-1H-indole-3-carboxylic acid
CAS No:101774-27-0
MF:C9H6BrNO2
MW:240.053441524506
MDL:MFCD05664008
CID:62255
PubChem ID:15284837
Update Time:2025-11-05

6-Bromo-1H-indole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-1H-indole-3-carboxylic acid
    • 1H-INDOLE-3-CARBOXYLIC ACID,6-BROMO-
    • 6-Bromoindole-3-carboxylic acid
    • 7024 6-BROMO-1H-INDOLE-3-CARBOXYLIC ACID
    • 6-Brom-indol-3-carbonsaeure
    • 6-bromo-1H-indol-3-carboxylic acid
    • 6-broMo-3-indole acid
    • 6-bromo-1H-indole-3-carboxylic
    • 6-BROMO-1-(TERT-BUTOXYCARBONYL)-1H-INDOLE-3-CARBOXYLIC ACID
    • 1H-Indole-3-carboxylic acid, 6-bromo-
    • PubChem8304
    • INNZWYJJSSRJET-UHFFFAOYSA-N
    • 6-bromo-indole-3-carboxylic acid
    • BCP11452
    • STL555329
    • BBL101533
    • 1H-Indole-3-carboxylicacid, 6-bromo-
    • PB14426
    • RP28408
    • TRA0083929
    • 6-bromanyl-1H
    • AC-24731
    • MFCD05664008
    • J-518305
    • 101774-27-0
    • FT-0650272
    • SCHEMBL497998
    • DTXSID60570991
    • A800450
    • CS-W004920
    • EN300-98388
    • SY030975
    • AMY1698
    • AKOS005259129
    • 6-bromo-1H-indole-3-carboxylicacid
    • FS-3299
    • ALBB-035441
    • DTXCID80521763
    • 6-bromo-1H-indole-3-carboxylate
    • MDL: MFCD05664008
    • Inchi: 1S/C9H6BrNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13)
    • InChI Key: INNZWYJJSSRJET-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(C(=O)O)=CNC=2C=1

Computed Properties

  • Exact Mass: 238.95800
  • Monoisotopic Mass: 238.95819g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 53.1

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.8±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 470.9°C at 760 mmHg
  • Flash Point: 238.6±23.2 °C
  • Refractive Index: 1.749
  • PSA: 53.09000
  • LogP: 2.62860
  • Vapor Pressure: No data available

6-Bromo-1H-indole-3-carboxylic acid Security Information

6-Bromo-1H-indole-3-carboxylic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-Bromo-1H-indole-3-carboxylic acid Production Method

6-Bromo-1H-indole-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:101774-27-0)6-Bromo-1H-indole-3-carboxylic acid
Order Number:A800450
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:36
Price ($):212.0
Email:sales@amadischem.com

Additional information on 6-Bromo-1H-indole-3-carboxylic acid

Comprehensive Guide to 6-Bromo-1H-indole-3-carboxylic acid (CAS No. 101774-27-0): Properties, Applications, and Research Insights

6-Bromo-1H-indole-3-carboxylic acid (CAS No. 101774-27-0) is a brominated derivative of indole-3-carboxylic acid, a compound of significant interest in pharmaceutical and agrochemical research. This heterocyclic organic compound features a bromine substitution at the 6-position of the indole ring, enhancing its reactivity and utility in synthetic chemistry. Researchers and industries value this compound for its role as a versatile building block in the synthesis of bioactive molecules, including potential drug candidates and functional materials.

The growing demand for indole derivatives in drug discovery has placed 6-Bromo-1H-indole-3-carboxylic acid under the spotlight. Its CAS number 101774-27-0 is frequently searched in academic databases and chemical supplier catalogs, reflecting its relevance in modern organic chemistry. Recent studies highlight its application in developing kinase inhibitors and antimicrobial agents, aligning with global trends targeting antibiotic resistance and precision medicine. Additionally, its structural motif is explored in covalent organic frameworks (COFs) for advanced material science applications.

From a synthetic perspective, 6-Bromo-1H-indole-3-carboxylic acid serves as a key intermediate for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal for constructing complex molecules in medicinal chemistry. The compound’s carboxylic acid group further allows for derivatization into esters, amides, or other functional groups, expanding its utility. Researchers often inquire about its solubility (typically in DMSO or methanol) and storage conditions (recommended at 2–8°C under inert atmosphere), which are critical for experimental reproducibility.

Environmental and green chemistry considerations have also influenced the compound’s applications. With increasing interest in sustainable synthesis, methodologies to minimize waste during the production of bromoindole derivatives are gaining traction. For instance, catalytic bromination techniques using eco-friendly reagents are being explored to improve the sustainability profile of such intermediates.

In summary, 6-Bromo-1H-indole-3-carboxylic acid (CAS No. 101774-27-0) bridges fundamental research and industrial innovation. Its multifaceted applications—from drug development to material science—coupled with its compatibility with modern synthetic strategies, make it a staple in laboratories worldwide. As the scientific community continues to address challenges like drug discovery bottlenecks and material sustainability, this compound remains a critical tool in the chemist’s arsenal.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:101774-27-0)6-Bromo-1H-indole-3-carboxylic acid
A800450
Purity:99%
Quantity:25g
Price ($):212.0
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